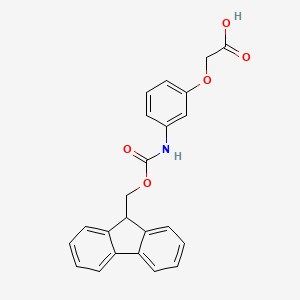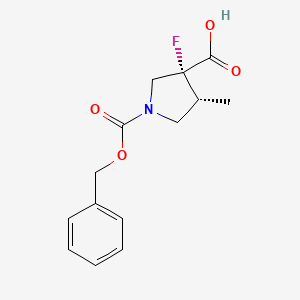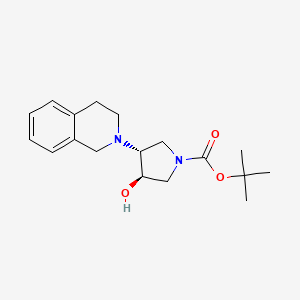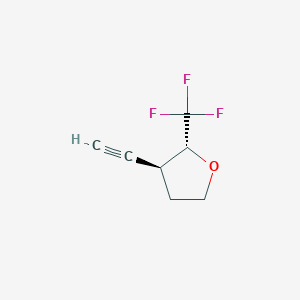
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is a synthetic organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans typically involves the use of advanced organic synthesis techniques. One common method involves the trifluoromethylation of carbon-centered radical intermediates, which can be achieved through radical trifluoromethylation reactions . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of ethynyl-substituted oxolane derivatives.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethynyl-substituted oxolane derivatives.
Applications De Recherche Scientifique
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine
- rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine
- rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
Uniqueness
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and make it valuable for specific research applications.
Propriétés
Formule moléculaire |
C7H7F3O |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane |
InChI |
InChI=1S/C7H7F3O/c1-2-5-3-4-11-6(5)7(8,9)10/h1,5-6H,3-4H2/t5-,6-/m1/s1 |
Clé InChI |
VKQYPQNAMKEUJL-PHDIDXHHSA-N |
SMILES isomérique |
C#C[C@@H]1CCO[C@H]1C(F)(F)F |
SMILES canonique |
C#CC1CCOC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


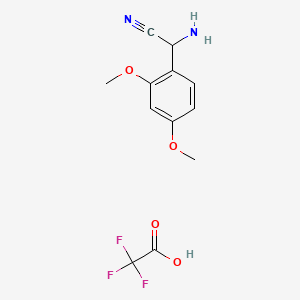
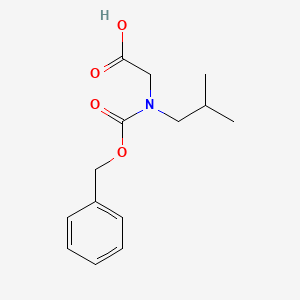
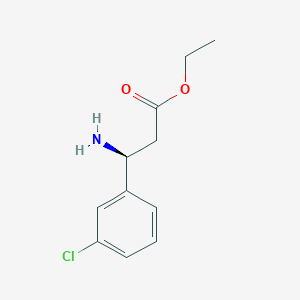
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
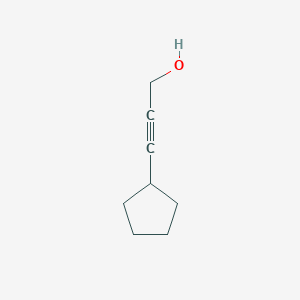
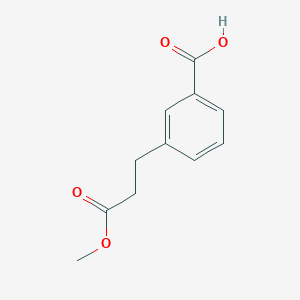
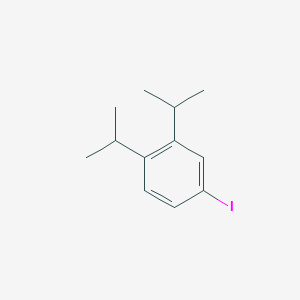
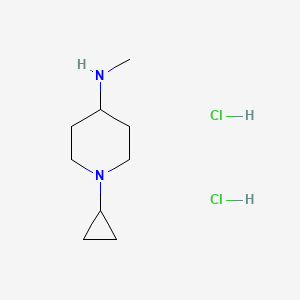
amino}acetic acid](/img/structure/B13511655.png)
